N-(4-Chlorophenyl)-N-hydroxyformamide
Description
Properties
CAS No. |
57470-04-9 |
|---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxyformamide |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-3-7(4-2-6)9(11)5-10/h1-5,11H |
InChI Key |
JWLJEQLSCAMXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for N 4 Chlorophenyl N Hydroxyformamide
Direct Formylation Approaches for N-Hydroxyformamides
The most direct route to N-(4-Chlorophenyl)-N-hydroxyformamide involves the N-formylation of N-(4-Chlorophenyl)hydroxylamine. This transformation can be achieved using various formylating agents and methodologies, each with its own set of advantages and limitations.
Amine Formylation with Formic Acid and Derivatives
The use of formic acid alone, often in the presence of a dehydrating agent or under azeotropic distillation conditions to remove water, is another common approach for formylating amines. researchgate.net For instance, refluxing an amine with formic acid in toluene (B28343) using a Dean-Stark trap can effectively drive the reaction towards the formamide (B127407) product. researchgate.net Furthermore, catalyst-free N-formylation of amines with formic acid under neat conditions has also been reported, offering a simpler and more environmentally friendly alternative. jetir.org
Table 1: Comparison of Formic Acid-Based Formylation Methods for Amines (Analogous to N-(4-Chlorophenyl)hydroxylamine formylation)
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yields | Reference |
| Acetic Formic Anhydride (B1165640) | Formic acid, Acetic anhydride | Tetrahydrofuran | -15°C to -5°C | 2 hours | High (e.g., 99.7% for N-formylbenzotriazole) | orgsyn.org |
| Formic Acid with Dean-Stark | Formic acid | Toluene | Reflux | 4-9 hours | Excellent | researchgate.net |
| Neat Reaction | Formic acid | None | 60°C | Variable | Moderate to Excellent | jetir.org |
This table presents data for the formylation of various amines as a proxy for the synthesis of this compound due to the lack of specific data for the target compound.
Phosphonic Anhydride-Mediated N-Formylation Strategies
Propylphosphonic anhydride (T3P®) is a versatile and mild dehydrating agent that has found extensive use in organic synthesis, including amide bond formation. core.ac.ukaragen.comresearchgate.netresearchgate.netresearchgate.netorganic-chemistry.org While its direct application for the N-formylation of N-hydroxy compounds is not explicitly detailed in the provided search results, its established efficacy in promoting condensation reactions makes it a strong candidate for the synthesis of this compound. T3P® facilitates the reaction between a carboxylic acid (formic acid in this case) and an amine (N-(4-Chlorophenyl)hydroxylamine), likely by activating the carboxylic acid to form a reactive intermediate that is then readily attacked by the hydroxylamine (B1172632). researchgate.net This method is known for its high yields, short reaction times, and the formation of water-soluble byproducts, which simplifies purification. aragen.comresearchgate.net The reaction is typically carried out in a suitable aprotic solvent, such as ethyl acetate (B1210297) or dichloromethane, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the generated phosphonic acid byproducts. researchgate.net
Table 2: General Conditions for T3P®-Mediated Amide Synthesis (Applicable by analogy)
| Substrate | Reagents | Solvent | Base | Temperature | Typical Yields | Reference |
| Aromatic Amines | Formic acid, T3P® | Dichloromethane | Triethylamine | Room Temperature | High | researchgate.net |
| Amides (to form N-formyl imides) | N,N-Dimethylformamide-dimethylacetal, T3P® | Ethyl Acetate | - | Reflux | 92% (for imide) | aragen.com |
This table showcases the general applicability of T3P® in forming amide bonds, which is analogous to the desired N-formylation of a hydroxylamine.
Microwave-Assisted N-Formylation Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.orgnih.govtaylorfrancis.comredalyc.orgnih.govscielo.org.mx The N-formylation of amines using formic acid can be significantly enhanced by microwave irradiation. jetir.org For instance, the reaction of anilines with a mixture of formic acid and acetic anhydride over silica (B1680970) gel under microwave irradiation proceeds rapidly, demonstrating the synergistic effect of a solid support and microwave energy. jetir.org The use of microwave heating can often enable solvent-free reaction conditions, which aligns with the principles of green chemistry. nih.gov While specific conditions for the microwave-assisted synthesis of this compound are not available, the general protocols for amine formylation suggest that a mixture of N-(4-Chlorophenyl)hydroxylamine and a formylating agent, potentially adsorbed onto a solid support, could be irradiated with microwaves to achieve the desired product efficiently.
Table 3: Microwave-Assisted N-Formylation of Anilines (Analogous Data)
| Formylating Agent | Support/Catalyst | Power | Time | Yield | Reference |
| Formic acid/Acetic anhydride | Silica gel | 300 W | Short (not specified) | High | jetir.org |
This table provides an example of the efficiency of microwave-assisted N-formylation of anilines.
Alternative Synthetic Pathways to this compound Precursors
The critical precursor for the synthesis of this compound is N-(4-Chlorophenyl)hydroxylamine. The most common and direct route to this precursor is the selective reduction of 4-chloronitrobenzene.
A well-established method for this reduction involves the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a catalyst, such as Raney Nickel or other transition metal catalysts. researchgate.netgoogle.com The reaction is typically carried out in a solvent such as ethanol. This method offers good yields and selectivity for the hydroxylamine over the fully reduced aniline (B41778). The reaction progress can be monitored by techniques like thin-layer chromatography.
Another approach for the reduction of nitroarenes to hydroxylamines is the use of zinc dust in the presence of ammonium (B1175870) chloride. orgsyn.org This method has been successfully applied to the synthesis of N-phenylhydroxylamine from nitrobenzene (B124822) and could be adapted for the synthesis of its chlorinated analogue. orgsyn.org
Table 4: Synthesis of N-Arylhydroxylamines via Reduction of Nitroarenes
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Nitrobenzene | Hydrazine hydrate / Rhodium catalyst | Not specified | Not specified | Not specified | orgsyn.org |
| 4-Chloronitrobenzene | Hydrazine / Cobalt complexes | Not specified | Not specified | Quantitative (within 6h) | researchgate.net |
| Nitrobenzene | Zinc / Ammonium chloride | Ethanol/Water | Not specified | 75-85% (for N-phenylhydroxylamine) | orgsyn.org |
| p-Chloronitrobenzene | Modified Raney Nickel / Hydrogen | Not specified | 60-100°C | >95% (to p-chloroaniline) | google.com |
This table highlights various methods for the synthesis of the key precursor, N-(4-chlorophenyl)hydroxylamine, or its close analogues.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on several key areas, including the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
The move towards solvent-free or "neat" reactions, as seen in some formylation methods, significantly reduces solvent waste, a major contributor to the environmental impact of chemical processes. mdpi.comjetir.orgwiley-vch.deoulu.fi When solvents are necessary, the choice of greener alternatives to traditional volatile organic compounds is encouraged.
The use of recyclable catalysts, such as heterogeneous catalysts on solid supports or magnetic nanoparticles, offers a sustainable approach to synthesis. reddit.comoulu.fi These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. For example, the use of a recyclable hydrolyzed nanomagnetic copolymer catalyst has been demonstrated for the green synthesis of other heterocyclic compounds. reddit.com
Energy efficiency is another important aspect of green chemistry. Microwave-assisted synthesis, by directly heating the reaction mixture, can significantly reduce reaction times and energy consumption compared to conventional heating methods. jetir.orgnih.gov
The greenness of a synthetic route can be quantitatively assessed using various metrics, such as Atom Economy, E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). mdpi.comresearchgate.netwiley-vch.deoulu.fi These metrics help in comparing different synthetic strategies and identifying the most environmentally benign option.
Table 5: Application of Green Chemistry Principles in Analogous Formylation Reactions
| Green Principle | Synthetic Approach | Example | Benefit | Reference |
| Use of Safer Solvents | Solvent-free reaction | N-formylation of amines with formic acid | Reduced solvent waste | jetir.org |
| Recyclable Catalysts | Heterogeneous catalyst | Ceric ammonium nitrate (B79036) in PEG for benzimidazole (B57391) synthesis | Catalyst and solvent reusability | nih.gov |
| Energy Efficiency | Microwave-assisted synthesis | N-formylation of amines over silica gel | Reduced reaction time and energy consumption | jetir.org |
Chemical Reactivity and Mechanistic Investigations of N 4 Chlorophenyl N Hydroxyformamide
Reaction Pathways and Transformation Mechanisms
The reactivity of N-(4-Chlorophenyl)-N-hydroxyformamide is centered around the inherent functionalities of the hydroxyformamide group and the electronic influence of the 4-chlorophenyl substituent.
Role of the Hydroxyformamide Moiety in Chemical Transformations
The hydroxyformamide moiety, -N(OH)CHO, is the primary site of chemical transformations in this compound. This group possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of reactions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the carbonyl carbon is an electrophilic center susceptible to nucleophilic attack. The hydroxyl group attached to the nitrogen is crucial to its reactivity, influencing its acidity and participating in redox processes.
Influence of the 4-Chlorophenyl Group on Reactivity
The 4-chlorophenyl group significantly modulates the reactivity of the hydroxyformamide moiety through its electronic effects. The chlorine atom is an electron-withdrawing group via induction, which decreases the electron density on the phenyl ring and, subsequently, on the nitrogen atom of the hydroxyformamide group. This inductive effect is expected to make the N-H proton more acidic and the nitrogen atom less basic compared to an unsubstituted N-phenyl-N-hydroxyformamide.
Studies on related N-arylacrylamides have shown a correlation between the electronic nature of aryl substituents and reaction rates, with electron-withdrawing groups generally increasing reactivity towards nucleophiles. epa.gov Similarly, in the bioactivation of 2-(N-hydroxyacetamido)fluorenes, electronegative substituents were found to enhance the formation of adducts with nucleophiles like N-acetylmethionine and 2'-deoxyguanosine. rsc.org This suggests that the 4-chloro substituent in this compound likely enhances the electrophilicity of the molecule, making it more susceptible to certain nucleophilic attacks.
Rearrangement Reactions Involving the N-Hydroxyformamide Scaffold
N-hydroxyamides and their derivatives are known to undergo rearrangement reactions, with the Lossen rearrangement being a prominent example for N-hydroxycarbamates. rsc.org This type of rearrangement typically involves the conversion of a hydroxamic acid or its derivative to an isocyanate. While a study on the hydrolysis of N-hydroxycarbamates found no evidence of a Lossen-type rearrangement, nih.gov the possibility of such transformations under specific conditions for this compound cannot be entirely ruled out. The degradation of substituted phenyl N-hydroxycarbamates has been shown to proceed through different mechanisms depending on the pH and substituents, including a Smiles rearrangement for a 4-nitrophenyl N-hydroxy-N-methylcarbamate derivative. nih.govrsc.org
Acid-Base Properties and Proton Transfer Equilibria in Reaction Systems
Proton transfer is a fundamental step in many reactions involving this compound. In acidic media, protonation of the carbonyl oxygen could activate the molecule towards nucleophilic attack. In basic media, deprotonation of the hydroxyl group would generate an anion, which could then participate in subsequent reactions or rearrangements. The pH of the reaction medium will, therefore, play a critical role in determining the dominant reaction pathways by shifting the proton transfer equilibria.
Redox Behavior and Electrophilic/Nucleophilic Characteristics
The redox behavior of this compound is another key aspect of its chemical reactivity. The N-hydroxy functionality can be oxidized to a nitroxide radical. Studies on other N-hydroxy compounds have shown that electron-withdrawing substituents tend to increase the redox potential, making the compound harder to oxidize. nih.gov Therefore, the 4-chloro substituent is expected to raise the oxidation potential of this compound compared to its non-chlorinated analog.
The molecule possesses both electrophilic and nucleophilic sites.
Nucleophilic character: The nitrogen and oxygen atoms of the hydroxyformamide group have lone pairs of electrons and can act as nucleophiles.
Electrophilic character: The carbonyl carbon is an electrophilic center. The electron-withdrawing nature of the 4-chlorophenyl group enhances the electrophilicity of the aromatic ring, particularly at the positions ortho and para to the nitrogen substituent, making it susceptible to nucleophilic aromatic substitution under certain conditions.
The balance between nucleophilic and electrophilic character dictates the outcome of its reactions with various reagents.
Stability Under Varied Chemical Environments
The stability of this compound is dependent on environmental conditions such as pH and temperature.
Hydrolytic Stability: N-substituted amides can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and amine. For this compound, hydrolysis would likely yield formic acid and N-(4-chlorophenyl)hydroxylamine. The rate of hydrolysis is expected to be pH-dependent. Studies on related N-hydroxycarbamates have detailed their degradation kinetics in aqueous buffers, with reaction mechanisms varying from E1cB to concerted pathways depending on the pH. nih.govrsc.org The final decomposition products in these systems were reported to be carbonate, nitrogen, and ammonia. nih.govrsc.org
Thermal Stability: Information on the specific thermal decomposition of this compound is not available. However, for many organic compounds, heating can lead to decomposition. The thermal stability would be influenced by the strength of the bonds within the molecule. The presence of the relatively weak N-O bond suggests that this might be a point of initial cleavage upon heating.
Below is an interactive table summarizing the expected reactivity of this compound.
| Property | Expected Behavior of this compound | Rationale Based on Related Compounds |
| Reactivity of Hydroxyformamide Moiety | Primary site of chemical transformations. | The -N(OH)CHO group is inherently reactive due to the presence of lone pairs and an electrophilic carbonyl carbon. |
| Influence of 4-Chlorophenyl Group | Increases electrophilicity and acidity. | Electron-withdrawing nature of the chloro group enhances reactivity towards nucleophiles, as seen in related N-aryl compounds. epa.govrsc.org |
| Rearrangement Reactions | Possible under certain conditions (e.g., Lossen- or Smiles-type). | Observed in related N-hydroxycarbamates, though not always the dominant pathway. rsc.orgnih.govnih.govrsc.org |
| Acid-Base Properties | The N-OH proton is expected to be acidic. | Electron-withdrawing groups increase the acidity of the N-H proton in related anilines. organicchemistrydata.org |
| Redox Behavior | Can be oxidized to a nitroxide radical; oxidation potential is likely increased by the chloro group. | Electron-withdrawing substituents increase the redox potential in other N-hydroxy compounds. nih.gov |
| Stability | Susceptible to hydrolysis under acidic and basic conditions. Thermal stability is likely limited by the weak N-O bond. | Degradation of related N-hydroxycarbamates is pH-dependent. nih.govrsc.org |
Structural Elucidation and Spectroscopic Characterization Beyond Basic Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. While standard ¹H and ¹³C NMR would confirm the basic connectivity of N-(4-Chlorophenyl)-N-hydroxyformamide, advanced NMR experiments would offer deeper insights.
The this compound molecule possesses conformational flexibility, particularly around the N-C(aryl) and N-C(formyl) bonds. The presence of the hydroxyl group on the nitrogen atom introduces the possibility of different rotamers. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining the through-space proximity of protons, thereby revealing the preferred conformation in solution. For instance, correlations between the formyl proton and the protons on the chlorophenyl ring would indicate a specific spatial arrangement. The choice of solvent would also be expected to influence these conformational preferences due to varying hydrogen bonding interactions.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| OH | 9.0 - 11.0 | broad singlet |
| CHO | 8.0 - 8.5 | singlet |
| Aromatic H (ortho to N) | 7.5 - 7.8 | doublet |
| Aromatic H (meta to N) | 7.3 - 7.5 | doublet |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the rates of chemical exchange processes. In this compound, restricted rotation around the N-C(formyl) bond due to its partial double bond character could lead to the existence of E/Z isomers. At room temperature, these isomers might interconvert at a rate that is slow on the NMR timescale, resulting in separate signals for each isomer. As the temperature is increased, the rate of interconversion would increase, leading to coalescence of the signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the signals at different temperatures, the energy barrier for this rotational process could be calculated.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H (if in tautomeric form), C=O, and C-Cl functional groups. The position and shape of the O-H stretching band would be indicative of the extent of hydrogen bonding. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the aromatic ring and the C-Cl bond. A comparison of the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch | 3200 - 3600 (broad) | Weak |
| C=O stretch | 1650 - 1700 | 1650 - 1700 |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |
| C-N stretch | 1200 - 1350 | 1200 - 1350 |
| C-Cl stretch | 700 - 850 | 700 - 850 |
Note: These are general ranges and can be influenced by the molecular environment.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 171, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio).
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for carbonyl compounds and aromatic amines would be anticipated. semanticscholar.org For instance, loss of the formyl group (•CHO) or the hydroxyl group (•OH) could occur. Cleavage of the N-N bond in a related compound, N-benzoyl-N-phenylhydroxylamine, has been observed. chemicalbook.com A detailed analysis of the fragment ions would help to confirm the structure of the molecule.
Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 171/173 | [M]⁺ |
| 154/156 | [M - OH]⁺ |
| 142/144 | [M - CHO]⁺ |
| 127/129 | [ClC₆H₄N]⁺ |
| 111/113 | [ClC₆H₄]⁺ |
Note: The presence and relative abundance of these fragments would depend on the ionization method and energy.
X-ray Crystallography for Solid-State Structural Determination
While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Obtaining a suitable single crystal would be the first and often most challenging step. Analysis of related hydroxamic acid crystal structures reveals common packing motifs. semanticscholar.org
A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It would also reveal the conformation adopted by the molecule in the crystalline state.
Intramolecular Hydrogen Bonding Networks
The conformational rigidity and electronic properties of this compound are significantly influenced by the potential for intramolecular hydrogen bonding. Theoretical and experimental studies on analogous N-arylhydroxamic acids and related amide structures provide a framework for understanding the hydrogen bonding networks within this specific molecule. The presence of both a hydrogen bond donor (the hydroxyl group, O-H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O) in proximity allows for the formation of a stable pseudo-six-membered ring.
Spectroscopic techniques are pivotal in elucidating the presence and strength of these intramolecular hydrogen bonds. In Infrared (IR) spectroscopy, the O-H stretching frequency is a key indicator. In a non-hydrogen-bonded (free) hydroxyl group, this stretch typically appears as a sharp band at higher wavenumbers. However, the formation of an intramolecular hydrogen bond causes a characteristic shift to lower wavenumbers (a red shift) and a broadening of the absorption band. This is due to the weakening of the O-H bond as the hydrogen is attracted to the carbonyl oxygen.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, also provides compelling evidence. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment. When involved in an intramolecular hydrogen bond, the proton becomes deshielded, resulting in a downfield shift to a higher ppm value compared to a free hydroxyl proton. The magnitude of this shift can be correlated with the strength of the hydrogen bond.
While a dedicated crystallographic or detailed spectroscopic study solely on this compound's intramolecular hydrogen bonding is not extensively reported in publicly accessible literature, the expected spectroscopic and structural parameters can be inferred from established data on analogous molecules. The formation of a planar, six-membered ring stabilized by an O-H···O=C intramolecular hydrogen bond is the most stable predicted conformation.
Below are tables representing the kind of data that would be generated from detailed spectroscopic and structural analysis to confirm and characterize the intramolecular hydrogen bonding network in this compound.
Table 1: Predicted Spectroscopic Data for Intramolecular Hydrogen Bonding
| Spectroscopic Technique | Key Parameter | Expected Observation for this compound | Rationale |
| Infrared (IR) Spectroscopy | O-H Stretching Frequency (ν(O-H)) | Broad band at 3200-2800 cm⁻¹ | Shift to lower wavenumber from the typical free O-H region (~3600 cm⁻¹) indicates involvement in a hydrogen bond. |
| C=O Stretching Frequency (ν(C=O)) | ~1650-1630 cm⁻¹ | A slight red shift from a typical unconjugated formyl C=O (~1680 cm⁻¹) due to electron delocalization within the pseudo-ring. | |
| ¹H NMR Spectroscopy | Hydroxyl Proton Chemical Shift (δ(OH)) | > 10 ppm | Significant downfield shift indicates a strongly deshielded proton, characteristic of intramolecular hydrogen bonding. |
Table 2: Hypothetical Structural Data from X-ray Crystallography
| Structural Parameter | Atom Pair/Group | Predicted Value | Significance |
| Bond Length | O-H | ~1.0 Å | Elongated compared to a non-bonded O-H due to the hydrogen bond interaction. |
| H···O (carbonyl) | ~1.6 - 1.8 Å | Short distance is indicative of a strong hydrogen bond. | |
| O···O | ~2.6 - 2.7 Å | The distance between the hydroxyl oxygen and carbonyl oxygen is significantly less than the sum of their van der Waals radii. | |
| Bond Angle | O-H···O | > 150° | A near-linear arrangement is characteristic of a strong and stable hydrogen bond. |
| Dihedral Angle | C-N-C=O | ~0° or ~180° | Indicates planarity of the hydroxamic acid moiety, enforced by the hydrogen bond. |
The establishment of this intramolecular hydrogen bonding network is a critical determinant of the molecule's preferred conformation, influencing its chemical reactivity and potential biological interactions by locking the molecule into a more rigid and planar structure.
Computational and Theoretical Chemistry Investigations of N 4 Chlorophenyl N Hydroxyformamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distribution, which are key to predicting chemical reactivity. researchgate.net For these calculations, a common approach involves optimizing the molecular geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p). acu.edu.inresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A smaller energy gap indicates that less energy is required to excite an electron, suggesting higher chemical reactivity and the potential for charge transfer within the molecule. ymerdigital.comnih.gov
For N-(4-Chlorophenyl)-N-hydroxyformamide, the HOMO is expected to be localized over the electron-rich regions, such as the phenyl ring and the oxygen atoms, while the LUMO would be distributed over areas that can accept electron density. The energy gap determines the molecule's kinetic stability and its susceptibility to chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. uni-muenchen.deproteopedia.org The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum. researchgate.net Typically, red or yellow areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. acu.edu.inresearchgate.net Conversely, blue areas represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. acu.edu.inresearchgate.net
In this compound, the MEP map would likely show negative potential around the oxygen atoms of the formamide (B127407) and hydroxyl groups, as well as the chlorine atom, making these sites targets for electrophiles. nih.gov The hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive potential, marking them as sites for nucleophilic interaction. nih.gov
Density Functional Theory (DFT) Applications in Predicting Chemical Properties and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. irjweb.com By calculating the electron density, DFT can accurately predict various chemical descriptors that quantify a molecule's reactivity. researchgate.net These descriptors are derived from the HOMO and LUMO energy values. ymerdigital.com
Global Reactivity Descriptors:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A high value suggests high stability. irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior. ymerdigital.com
| Parameter | Formula | Typical Interpretation |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Propensity to undergo chemical change |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, identify its most stable structures (conformers), and analyze how it interacts with solvent molecules.
The simulation would model the molecule within a box of solvent (e.g., water) and calculate the trajectories of atoms based on classical mechanics. This approach allows for the exploration of the molecule's potential energy surface, revealing the rotational freedom around its single bonds. Key insights would include the preferred orientation of the chlorophenyl ring relative to the N-hydroxyformamide group and the dynamics of potential intramolecular hydrogen bonds. Understanding these solvent effects is crucial as they can significantly influence the molecule's stability and reactivity in a solution.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. researchgate.net By using methods like DFT, researchers can map the potential energy surface of a reaction and identify the transition state—the highest energy point along the reaction pathway. chemrxiv.orgnih.gov
For a molecule like this compound, a transition state search could elucidate its thermal decomposition or its role in a synthetic pathway. nih.gov For instance, a proposed decomposition mechanism might involve a six-membered ring transition state, a common pathway for similar compounds. nih.gov The calculation would determine the activation energy (the energy barrier that must be overcome for the reaction to occur), providing critical kinetic data. This information is invaluable for understanding the stability of the compound and predicting its chemical transformations under various conditions. chemrxiv.org
Synthesis and Characterization of N 4 Chlorophenyl N Hydroxyformamide Derivatives and Analogues
Design Principles for Structural Modification and Derivatization
The structural modification of N-(4-Chlorophenyl)-N-hydroxyformamide is guided by established principles of medicinal chemistry, aiming to modulate its biological activity, selectivity, and pharmacokinetic profile. Key strategies involve alterations to the chlorophenyl ring, the N-hydroxyformamide moiety, and the introduction of diverse substituents.
Varying the Halogen: Substitution of the chlorine atom with other halogens (e.g., fluorine, bromine) can fine-tune the lipophilicity and electronic nature of the aromatic ring.
Positional Isomerism: Moving the chloro group to the ortho- or meta-positions can significantly impact the molecule's interaction with biological targets due to altered steric and electronic profiles.
Introduction of Other Substituents: The addition of electron-donating or electron-withdrawing groups to the phenyl ring can modulate the reactivity of the N-hydroxyformamide group. For instance, introducing a methoxy (B1213986) group could enhance electron density, while a nitro group would withdraw it. researchgate.net
Derivatization of the N-Hydroxyformamide Moiety: The N-hydroxyformamide group is often a key pharmacophore. Modifications here are approached with caution to retain essential binding interactions.
N-Alkylation/Arylation: Introduction of alkyl or aryl groups on the nitrogen atom can influence the compound's steric bulk and lipophilicity.
Hydroxamic Acid Isosteres: Replacement of the hydroxamic acid with bioisosteric groups can lead to analogues with improved stability or altered target engagement.
Introduction of Spacer and Linker Moieties: To explore new binding pockets or improve pharmacokinetic properties, derivatives can be designed by introducing flexible or rigid linkers attached to the core structure.
The following table summarizes key design principles and their intended effects:
Table 1: Design Principles for Derivatization of this compound
| Modification Site | Structural Change | Rationale/Anticipated Effect |
| Chlorophenyl Ring | Substitution of Chlorine (e.g., with F, Br) | Modulate lipophilicity and electronic properties |
| Positional Isomerism of Chlorine | Alter steric hindrance and electronic distribution | |
| Introduction of Electron-Donating Groups | Increase electron density on the ring | |
| Introduction of Electron-Withdrawing Groups | Decrease electron density on the ring | |
| N-Hydroxyformamide | N-Alkylation/Arylation | Increase steric bulk and lipophilicity |
| Bioisosteric Replacement | Improve metabolic stability and target binding |
Synthetic Methodologies for N-Substituted and Ring-Substituted Analogues
The synthesis of N-substituted and ring-substituted analogues of this compound employs a variety of organic synthesis techniques. The choice of method often depends on the desired substitution pattern.
Synthesis of Ring-Substituted Analogues: The preparation of analogues with substituents on the phenyl ring typically starts with a suitably substituted chlorobenzene (B131634) or aniline (B41778) derivative. A common route involves the reduction of a nitro-substituted chlorobenzene to the corresponding aniline, which can then be further functionalized. wikipedia.org For example, 4-chloro-2-fluoronitrobenzene (B1582716) can be synthesized from 3-chloroaniline (B41212) through a sequence of acetylation, nitration, deprotection, and a Schiemann reaction. researchgate.net
Synthesis of N-Substituted Analogues: A novel and efficient method for the synthesis of N-substituted hydroxamic acids involves the reaction of N-substituted succinimides with hydroxylamine (B1172632). mdpi.combeilstein-archives.org This two-step approach first involves the synthesis of an N-substituted succinimide (B58015) from the corresponding amine and succinic anhydride (B1165640), followed by ring-opening with hydroxylamine to yield the desired N-substituted N-hydroxybutanamide derivative. nih.gov While this method produces butanamide derivatives, the principle can be adapted for formamide (B127407) analogues.
A general synthetic scheme for N-substituted hydroxamic acids is presented below:
Step 1: Synthesis of N-substituted succinimide: An appropriate amine (R-NH₂) is reacted with succinic anhydride to form the corresponding N-substituted succinimide. mdpi.com
Step 2: Ring opening with hydroxylamine: The N-substituted succinimide is then treated with an aqueous solution of hydroxylamine to yield the N-substituted hydroxamic acid. beilstein-archives.orgnih.gov
The following table outlines representative synthetic methods:
Table 2: Synthetic Methodologies for this compound Analogues
| Analogue Type | Starting Material | Key Reaction(s) |
| Ring-Substituted | Substituted Chlorobenzene | Nitration, Reduction to aniline |
| Substituted Aniline | Diazotization, Sandmeyer reaction | |
| N-Substituted | N-(4-Chlorophenyl)amine | Reaction with succinic anhydride, then hydroxylamine |
Preparation of Heterocyclic Scaffolds Incorporating the N-(4-Chlorophenyl) Moiety
The incorporation of the N-(4-chlorophenyl) moiety into various heterocyclic scaffolds is a promising strategy for developing novel derivatives with diverse biological activities. The synthesis of these compounds often starts from 4-chloroaniline (B138754) or a related precursor.
Several methods can be employed to construct these heterocyclic systems:
Three-Component Reactions: A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed using heterocycle-substituted 1,3-diketones. beilstein-journals.org
Cyclization Reactions: The treatment of 3-halo alcohols, thiols, or amines with a base can lead to the formation of four-membered heterocyclic rings, although yields can be variable. ijirset.com
From Diazonium Salts: 4-Chlorobenzenediazonium chloride, prepared from 4-chloroaniline, can be used in reactions with electron-deficient olefins to introduce the 4-chlorophenyl group. orgsyn.org
Examples of heterocyclic scaffolds that can incorporate the N-(4-chlorophenyl) moiety include:
Pyrrolidines: N-substituted 3-(4-hydroxyphenyl)pyrrolidines have been synthesized as selective antagonists for certain receptor subtypes. nih.gov
Piperidines: N-substituted 4-(4-hydroxyphenyl)piperidines are another class of compounds with significant biological activity. nih.gov
The following table provides examples of heterocyclic scaffolds and their general synthetic approaches:
Table 3: Preparation of Heterocyclic Scaffolds
| Heterocyclic Scaffold | Starting Material | General Synthetic Approach |
| meta-Hetarylanilines | 4-Chloroaniline, 1,3-diketone, Amine | Three-component benzannulation beilstein-journals.org |
| Thietanes | 3-Halo-alcohol with a sulfur nucleophile | Base-catalyzed cyclization ijirset.com |
| Pyrrolidines | Precursors leading to cyclization | Multi-step synthesis involving cyclization nih.gov |
| Piperidines | Precursors leading to cyclization | Multi-step synthesis involving cyclization nih.gov |
Structural and Electronic Impact of Derivatization on Reactivity
The derivatization of this compound has a profound impact on its structural and electronic properties, which in turn dictates its reactivity.
Electronic Effects of Substituents: The nature and position of substituents on the phenyl ring significantly alter the electronic environment of the molecule.
Inductive and Resonance Effects: Substituents exert both inductive (field) and resonance effects. The electrical effect of an ortho substituent is generally larger than that of a para substituent. researchgate.net
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., -OCH₃) increase the electron density on the aromatic ring and can enhance the nucleophilicity of the hydroxamic acid nitrogen. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease electron density, making the aryl ring more electrophilic. researchgate.net
Structural Effects on Reactivity:
Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants to the reactive centers of the molecule, thereby decreasing reaction rates.
Conformational Changes: Derivatization can lead to changes in the preferred conformation of the molecule, which can affect its ability to bind to target proteins. For instance, in hydroxamic acids, both Z and E stereoisomers can exist, with their stability influenced by intramolecular and intermolecular hydrogen bonding. mdpi.com
The introduction of substituents can shift the first oxidation and reduction potentials of the molecule, which is a direct reflection of changes in the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. researchgate.net
The following table summarizes the impact of different types of substituents on the properties of the parent compound:
Table 4: Impact of Derivatization on Molecular Properties
| Type of Derivatization | Impact on Electronic Properties | Impact on Reactivity |
| Electron-Donating Group on Ring | Increases electron density on the ring | May increase nucleophilicity of heteroatoms |
| Electron-Withdrawing Group on Ring | Decreases electron density on the ring | May increase susceptibility to nucleophilic attack |
| Bulky N-Substituent | Minimal change to ring electronics | Introduces steric hindrance around the N-atom |
| Incorporation into Rigid Heterocycle | Constrains torsional angles | May pre-organize the molecule for binding |
Applications of N 4 Chlorophenyl N Hydroxyformamide in Advanced Organic Synthesis
N-(4-Chlorophenyl)-N-hydroxyformamide as a Versatile Synthetic Intermediate
This compound possesses two key functional groups that suggest its potential as a versatile synthetic intermediate: the N-hydroxyformamide moiety and the 4-chlorophenyl group. The N-hydroxyformamide group is a derivative of hydroxylamine (B1172632) and can be involved in a variety of transformations. For instance, the hydroxyl group can be acylated, alkylated, or sulfonylated, which would modify the electronic properties and reactivity of the molecule. The formyl group could potentially be hydrolyzed to reveal the N-hydroxyamino functionality.
The 4-chlorophenyl group, an electron-withdrawing aromatic system, can influence the reactivity of the N-hydroxyformamide portion. The chlorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions or can be involved in cross-coupling reactions, although these are generally challenging for aryl chlorides compared to bromides or iodides. The aromatic ring can also undergo electrophilic substitution, with the N-hydroxyformamide group directing the position of incoming electrophiles.
The true versatility of a synthetic intermediate is demonstrated through its successful application in a range of different reaction types to yield diverse molecular architectures. However, specific, documented examples of this compound serving as a key intermediate in the synthesis of a broad spectrum of compounds are not prominently featured in the scientific literature.
Utility in the Construction of Formamide-Containing Scaffolds
The formamide (B127407) substructure is an important feature in many biologically active molecules and natural products. This compound inherently contains a formamide group, suggesting its potential as a building block for more complex formamide-containing scaffolds. In principle, this compound could be utilized in reactions that build upon its existing framework while retaining the formamide moiety.
For example, if the hydroxyl group were to be transformed into a leaving group, intramolecular reactions could potentially lead to the formation of heterocyclic systems that incorporate the formamide structure. However, the specific utility of this compound in the deliberate construction of such scaffolds has not been a significant focus of published research. The stability of the formamide group under various reaction conditions would be a critical factor in its successful application for this purpose.
Precursor for the Synthesis of Complex Organic Molecules
The potential of this compound as a precursor for complex organic molecules lies in the reactivity of its functional groups. The N-hydroxyformamide moiety is particularly interesting. For instance, N-hydroxyamides can undergo Lossen-type rearrangements under certain conditions to yield isocyanates, which are themselves highly valuable intermediates for the synthesis of ureas, carbamates, and other nitrogen-containing compounds.
The general transformation of N-hydroxyamides to other functional groups is a known strategy in organic synthesis. The 4-chlorophenyl group would be carried through these transformations, imparting its specific electronic and steric properties to the resulting complex molecules. While the potential exists, the scientific literature does not provide widespread examples of this compound being used as the starting material for the multi-step synthesis of complex, well-defined organic molecules.
Role in Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) and cascade transformations are highly efficient methods in modern organic synthesis for the construction of complex molecules from simple starting materials in a single operation. The suitability of a compound to participate in such reactions depends on its ability to generate reactive intermediates that can engage in sequential bond-forming events.
The N-hydroxyformamide functionality could, in principle, be a participant in MCRs. For example, it might act as a nucleophile or, upon modification, as an electrophile. However, a review of the literature on common MCRs (such as the Ugi, Passerini, Biginelli, and Mannich reactions) does not indicate that this compound is a commonly employed substrate. nih.govnih.gov
Similarly, for cascade reactions, a molecule must possess the appropriate arrangement of functional groups to trigger a sequence of intramolecular reactions. While one could theoretically design a substrate based on this compound that could undergo a planned cascade, there is no significant body of research demonstrating its practical application in this area. The development of novel cascade reactions often requires extensive investigation into the reactivity of the starting materials, and such studies focusing on this compound are not currently prevalent.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for N-(4-Chlorophenyl)-N-hydroxyformamide Transformations
The development of innovative and efficient catalytic systems is crucial for unlocking the synthetic potential of this compound. Future research is anticipated to focus on several key areas:
Selective Hydrogenation: While the reduction of nitroarenes is a common route to N-aryl hydroxylamines, achieving high selectivity remains a challenge. Future efforts will likely concentrate on developing highly selective heterogeneous catalysts, such as supported platinum catalysts, that can efficiently convert 4-chloronitrobenzene to N-(4-chlorophenyl)hydroxylamine, a direct precursor to the target molecule. The key to enhancing selectivity may lie in the use of specific additives or modifiers that prevent over-hydrogenation to the corresponding aniline (B41778).
Biocatalysis: The use of enzymes, such as engineered transketolases, presents a green and highly selective alternative for the synthesis of N-aryl hydroxamic acids. Research in this area could lead to the development of biocatalytic routes for the direct synthesis of this compound or its derivatives under mild reaction conditions.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations. Future investigations could explore photocatalytic methods for the synthesis and transformation of this compound, potentially enabling novel reaction pathways that are not accessible through traditional thermal methods. This could include C-N bond formations or functional group interconversions.
Atroposelective Synthesis: For derivatives of this compound that exhibit axial chirality, the development of catalytic atroposelective methods will be a significant area of focus. Chiral phosphoric acids or other organocatalysts could be employed to achieve high enantioselectivity in the synthesis of these compounds.
| Catalytic Approach | Potential Transformation | Key Research Focus |
| Selective Hydrogenation | 4-chloronitrobenzene → N-(4-chlorophenyl)hydroxylamine | Development of highly selective supported metal catalysts and optimizing reaction conditions to prevent over-reduction. |
| Biocatalysis | Nitrosoarenes → N-aryl hydroxamic acids | Engineering enzymes for specific substrate scope and improved catalytic efficiency for the synthesis of this compound. |
| Photocatalysis | Novel C-N bond formations and functionalizations | Exploring new photocatalytic systems for the synthesis and modification of the target molecule under mild conditions. |
| Atroposelective Synthesis | Synthesis of chiral N-aryl quinoid-like compounds | Design and application of chiral catalysts for the enantioselective synthesis of axially chiral derivatives. nih.gov |
Exploration of this compound in Materials Science Precursors
While the direct application of this compound in materials science is not yet well-established, its structural motifs suggest several promising avenues for future research. The development of novel precursors is a critical step in the engineering of new functional materials.
The N-aryl and N-hydroxyformamide functionalities present in the molecule could be exploited in the design of:
Functional Polymers: The N-hydroxyformamide group could potentially be incorporated into polymer backbones or as pendant groups. The ability of the hydroxamic acid moiety to chelate metal ions could be utilized to create metal-containing polymers with interesting catalytic, magnetic, or optical properties. Furthermore, polymers derived from N-aryl-α-amino acid initiators have been analyzed, suggesting a potential role for related structures in polymer chemistry.
Surface Functionalization: The molecule could be used to modify the surfaces of various substrates, such as oxides or silicon, to impart specific properties like hydrophilicity, metal-binding capacity, or biological activity.
Molecular Materials: The aromatic ring and the potential for hydrogen bonding and metal coordination make this compound an interesting building block for the construction of supramolecular assemblies and molecular materials with controlled electronic and optical properties.
Future research in this area will require a multidisciplinary approach, combining organic synthesis with polymer chemistry and materials characterization to explore the full potential of this compound as a precursor to advanced materials.
Computational Design of Novel Reactivity and Selectivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity and properties of molecules. In the context of this compound, computational studies can provide valuable insights to guide future experimental work.
Key areas for computational investigation include:
Tautomerism and Conformation: DFT calculations can elucidate the relative stabilities of different tautomers and conformers of this compound in various environments. This information is crucial for understanding its chemical behavior and biological activity.
Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of catalytic transformations involving this compound. This can help in the design of more efficient and selective catalysts. For instance, understanding the energetics of hydrogenation pathways can aid in the development of catalysts that favor the formation of the desired hydroxylamine (B1172632) intermediate.
Spectroscopic Properties: Theoretical calculations of spectroscopic data, such as NMR and IR spectra, can assist in the characterization of this compound and its reaction products.
Design of Novel Derivatives: Computational screening can be employed to design new derivatives of this compound with tailored electronic, steric, and chelating properties for specific applications in catalysis or materials science.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of tautomeric and conformational equilibria. | Understanding of the most stable forms of the molecule in different media. |
| Transition State Theory | Investigation of reaction mechanisms for catalytic transformations. | Rational design of more efficient and selective catalysts. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Aiding in the interpretation of experimental spectroscopic data and designing molecules with specific optical properties. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, intermediates, and mechanisms. Advanced spectroscopic techniques are expected to play a significant role in advancing the understanding of reactions involving this compound.
Future research will likely leverage the following techniques:
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the changes in vibrational modes of functional groups during a reaction, providing real-time information on the consumption of reactants and the formation of products and intermediates. It has been successfully used to monitor the synthesis and hydrolysis of hydroxamic acid derivatives.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about species in solution, making it a powerful tool for identifying and quantifying reactants, intermediates, and products in a reaction mixture without the need for sample workup.
Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for studying reactions in aqueous media and for analyzing solid catalysts.
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used for the real-time analysis of reaction mixtures, allowing for the detection of transient intermediates.
By combining these in situ techniques with kinetic modeling, a deeper understanding of the reaction pathways and mechanisms for the synthesis and transformation of this compound can be achieved, paving the way for the optimization of existing processes and the discovery of new reactions.
Q & A
Basic: What are the common synthetic routes for N-(4-Chlorophenyl)-N-hydroxyformamide, and how are the products characterized?
Methodological Answer:
The synthesis typically involves condensation of 4-chloroaniline with formylating agents (e.g., formic acid or activated formamide derivatives) under basic or acidic conditions. For example, analogous compounds like N-(4-methoxyphenyl)formamide are synthesized via reactions with thiourea and KOH catalysis . Characterization employs:
- NMR Spectroscopy : 1H/13C NMR to confirm formamide proton (-NH-O-) and aromatic substitution patterns.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For definitive structural confirmation (e.g., SHELXL refinement) .
Advanced: What challenges arise in achieving regioselective formylation of N-(4-Chlorophenyl) precursors, and how can reaction conditions be optimized?
Methodological Answer:
Regioselectivity challenges include competing N- vs. O-formylation and side reactions due to the electron-withdrawing 4-chloro substituent. Optimization strategies:
- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to direct formylation to the amine group.
- Protecting Groups : Temporary protection of the hydroxyl group to prevent undesired O-formylation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- 1H NMR : Peaks at δ 8.2–8.5 ppm (formamide -NH-O-) and δ 7.3–7.6 ppm (aromatic protons).
- 13C NMR : Carbonyl signal at ~160–165 ppm.
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H).
- X-ray Diffraction : Resolves bond lengths and angles (e.g., C-Cl distance ~1.74 Å) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
Methodological Answer:
Ambiguities (e.g., disorder, twinning) are addressed via:
- SHELX Suite : SHELXL refines structures using high-resolution data; SHELXD solves phases for twinned crystals .
- Hydrogen Bond Analysis : Intramolecular interactions (e.g., C-H⋯O) stabilize conformation, aiding model building .
- Data Quality : High-resolution (<1.0 Å) datasets reduce noise, improving R-factors (<0.05) .
Basic: What biological screening approaches are used to evaluate the activity of N-hydroxyformamide derivatives?
Methodological Answer:
- Enzymatic Assays : Test metalloproteinase inhibition (e.g., MMP-2/9) using fluorogenic substrates .
- Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity Tests : MTT assays on cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
The 4-chloro group exerts strong electron-withdrawing effects:
- Electrophilicity Enhancement : Increases susceptibility to nucleophilic attack at the carbonyl carbon.
- Resonance Effects : Stabilize transition states in SNAr reactions (e.g., substitution at the para position).
- Steric Considerations : Bulky substituents on the phenyl ring hinder access to reactive sites, requiring tailored catalysts (e.g., Pd/C for cross-coupling) .
Basic: What are the common impurities in this compound synthesis, and how are they identified?
Methodological Answer:
Typical impurities include:
- Unreacted Aniline : Detected via TLC (Rf ~0.5 in ethyl acetate/hexane).
- O-Formylation Byproducts : Identified by distinct NMR peaks (δ 9.8–10.2 ppm for aldehyde protons).
- Chlorinated Side Products : GC-MS or HPLC (retention time shifts) .
Advanced: How can computational methods predict the stability and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., N-O bond ~250 kJ/mol).
- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures.
- Docking Studies : Model interactions with enzyme active sites (e.g., MMP-9) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
